

# An In-depth Technical Guide to 2-Fluoro-6-methylbenzaldehyde

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## Compound of Interest

Compound Name: 2-Fluoro-6-methylbenzaldehyde

Cat. No.: B045663

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## Foreword

**2-Fluoro-6-methylbenzaldehyde** is a key aromatic aldehyde that serves as a versatile building block in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring both a fluorine atom and a methyl group ortho to the aldehyde functionality, imparts distinct electronic and steric properties that are of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of the physical and chemical properties of **2-Fluoro-6-methylbenzaldehyde**, along with detailed protocols for its synthesis and typical reactions, to empower researchers in their scientific endeavors.

## Molecular and Physicochemical Properties

**2-Fluoro-6-methylbenzaldehyde** is a colorless to faint yellow liquid at room temperature.<sup>[1]</sup> A thorough understanding of its fundamental properties is crucial for its effective use in synthesis and process development.

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>7</sub> FO	
Molecular Weight	138.14 g/mol	
Appearance	Clear, faint yellow liquid	[1]
Density	1.151 g/mL at 20 °C	
Boiling Point	Not explicitly stated, but related compounds suggest a high boiling point.	
Refractive Index	n <sub>20/D</sub> 1.525	
Solubility	While specific data for 2-Fluoro-6-methylbenzaldehyde is not readily available, structurally similar compounds like 2-methylbenzaldehyde are soluble in common organic solvents such as ethanol, ether, and chloroform, and moderately soluble in water.[2] It is anticipated that 2-Fluoro-6-methylbenzaldehyde exhibits similar solubility characteristics.	

Molecular Structure:

Caption: 2D structure of **2-Fluoro-6-methylbenzaldehyde**.

## Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of **2-Fluoro-6-methylbenzaldehyde**. Below are the expected spectral features based on its structure and data from analogous compounds.

## <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum of **2-Fluoro-6-methylbenzaldehyde** is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the methyl protons.

- **Aldehydic Proton (CHO):** A singlet is anticipated in the downfield region, typically around  $\delta$  9.5-10.5 ppm.
- **Aromatic Protons (Ar-H):** The three aromatic protons will appear as a complex multiplet in the range of  $\delta$  7.0-8.0 ppm. The coupling with the adjacent fluorine atom will further split these signals.
- **Methyl Protons (CH<sub>3</sub>):** A singlet corresponding to the three methyl protons is expected around  $\delta$  2.5 ppm.

## <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

- **Carbonyl Carbon (C=O):** The aldehydic carbonyl carbon will give a signal in the highly deshielded region of  $\delta$  190-200 ppm.
- **Aromatic Carbons (Ar-C):** The six aromatic carbons will resonate in the  $\delta$  110-165 ppm range. The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant.
- **Methyl Carbon (CH<sub>3</sub>):** The methyl carbon signal is expected to appear in the upfield region, around  $\delta$  15-25 ppm.

## Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.

- **C=O Stretch (Aldehyde):** A strong, sharp absorption band is expected in the region of 1700-1720 cm<sup>-1</sup>.

- C-H Stretch (Aldehyde): Two weak bands are characteristic for the aldehydic C-H stretch, appearing around  $2820\text{ cm}^{-1}$  and  $2720\text{ cm}^{-1}$ .
- Aromatic C-H Stretch: Weak to medium bands are expected above  $3000\text{ cm}^{-1}$ .
- Aromatic C=C Stretch: Several bands of varying intensity will be observed in the  $1450\text{-}1600\text{ cm}^{-1}$  region.
- C-F Stretch: A strong absorption band is anticipated in the  $1000\text{-}1300\text{ cm}^{-1}$  range.

## Mass Spectrometry

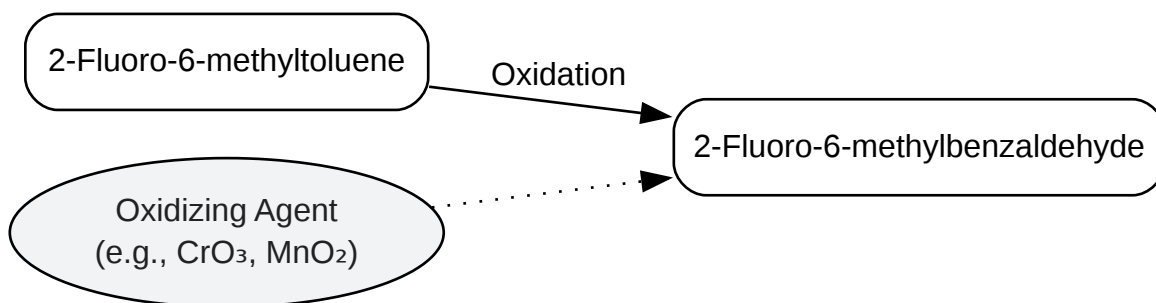
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for structural elucidation.

- Molecular Ion Peak ( $M^+$ ): The molecular ion peak is expected at  $m/z = 138$ .
- Key Fragmentation Pathways:
  - Loss of a hydrogen radical ( $-H\bullet$ ): A prominent peak at  $m/z = 137$ .
  - Loss of the formyl group ( $-CHO\bullet$ ): A fragment at  $m/z = 109$ .
  - Loss of carbon monoxide ( $-CO$ ): A peak at  $m/z = 110$ .

## Synthesis of 2-Fluoro-6-methylbenzaldehyde

A common and effective method for the synthesis of **2-Fluoro-6-methylbenzaldehyde** is the oxidation of the corresponding toluene derivative, 2-fluoro-6-methyltoluene.

Reaction Pathway:



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Caption: General oxidation pathway for the synthesis.

Experimental Protocol: Oxidation of 2-Fluoro-6-methyltoluene

This protocol is a general representation and should be optimized for specific laboratory conditions and scale.

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-6-methyltoluene (1 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent.
- **Addition of Oxidizing Agent:** Slowly add a suitable oxidizing agent, such as chromium trioxide ( $\text{CrO}_3$ ) or manganese dioxide ( $\text{MnO}_2$ ), to the stirred solution. The reaction is often exothermic, and the temperature should be carefully controlled.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
- **Work-up:** Upon completion, quench the reaction by adding water and extract the product with an organic solvent like diethyl ether or dichloromethane.
- **Purification:** Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to afford pure **2-Fluoro-6-methylbenzaldehyde**.

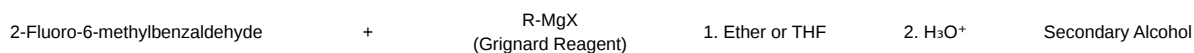
## Chemical Reactivity and Synthetic Applications

The aldehyde functional group in **2-Fluoro-6-methylbenzaldehyde** is the primary site of its chemical reactivity, undergoing a variety of transformations that are fundamental in organic synthesis.

### Grignard Reaction

The Grignard reaction allows for the formation of carbon-carbon bonds by the addition of an organomagnesium halide to the carbonyl group, yielding secondary alcohols.<sup>[3][4][5][6]</sup>

Reaction Scheme:



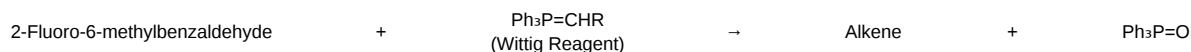
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Caption: General scheme of a Grignard reaction.

## Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide (Wittig reagent).<sup>[7][8][9][10][11]</sup>

Reaction Scheme:



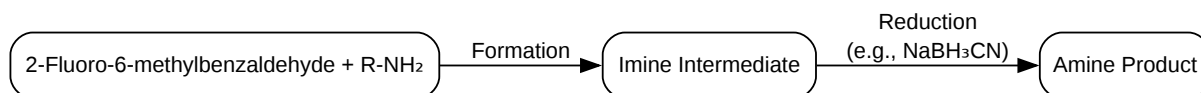
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Caption: General scheme of a Wittig reaction.

## Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from aldehydes or ketones. The reaction proceeds via the formation of an imine intermediate, which is then reduced to the corresponding amine.<sup>[12][13][14]</sup>

Reaction Workflow:



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Caption: Workflow for reductive amination.

## Safety and Handling

**2-Fluoro-6-methylbenzaldehyde** is classified as a skin irritant.[15] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

- Pictogram: GHS07 (Exclamation mark)
- Signal Word: Warning
- Hazard Statement: H315 (Causes skin irritation)
- Storage: Store in a cool, dry, and well-ventilated area.

## Conclusion

**2-Fluoro-6-methylbenzaldehyde** is a valuable and versatile building block in organic synthesis. Its unique structural features and reactivity make it an important precursor for the development of novel pharmaceuticals and functional materials. This guide has provided a comprehensive overview of its physical properties, spectroscopic characteristics, synthesis, and chemical reactivity to aid researchers in its effective and safe utilization.

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